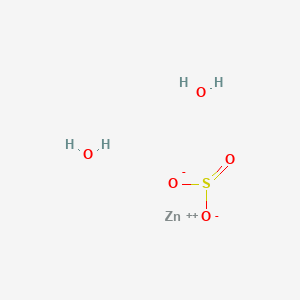

Zinc sulfite dihydrate

Übersicht

Beschreibung

Zinc sulfite dihydrate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related zinc compounds and their interactions with sulfite ions. For instance, organically-templated linear zinc sulfites have been synthesized and characterized, indicating the potential for various zinc sulfite structures .

Synthesis Analysis

The synthesis of zinc sulfite-related compounds can occur through various methods. For example, zinc sulfide, which can be a precursor or related compound to zinc sulfite, has been synthesized at low temperatures using spray pyrolysis . Additionally, the formation of zinc sulfide from zinc plates by H2S and H2S/H2O supercritical fluids has been studied, which could provide insights into the synthesis of zinc sulfite under certain conditions .

Molecular Structure Analysis

The molecular structure of zinc sulfite dihydrate is not directly discussed, but related structures such as organically-templated linear zinc sulfites have been explored. These structures consist of ZnO4 tetrahedra and SO3 pyramidal units forming four-membered rings connected through vertices, resulting in 1D-chain structures . This information can be extrapolated to hypothesize about the structure of zinc sulfite dihydrate.

Chemical Reactions Analysis

Chemical reactions involving zinc and sulfite ions have been observed, such as the interaction of hydrogen sulfide with composites of zinc (oxy)hydroxide, leading to the formation of various sulfur compounds including sulfite . Additionally, the oxidation of (bi)sulfite by copper,zinc-superoxide dismutase has been studied, which could be relevant to understanding the reactivity of zinc sulfite compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of zinc sulfite dihydrate are not directly reported, but studies on related compounds provide some context. For instance, the thermal transformation of zinc hydroxide sulfate to zinc oxide has been examined, which could offer insights into the thermal stability of zinc sulfite compounds . The synthesis of zinc sulfide by chemical spray pyrolysis also reveals the influence of synthesis conditions on the crystallinity and morphology of zinc compounds .

Wissenschaftliche Forschungsanwendungen

1. Zinc Sulfite Complexes and Structural Analysis

- Vivar et al. (2005) synthesized different zinc sulfite compounds, including a dimeric complex and an extended polymer, through the decomposition of pyrosulfite-dithionite ions in aqueous solution. The study detailed the structural properties of these compounds, showing different coordination modes and geometries in zinc complexes (Vivar et al., 2005).

2. Conversion to Zinc Oxide Nanoparticles

- Wahab et al. (2009) conducted a systematic study on converting zinc sulfide to zinc oxide nanoparticles, utilizing zinc acetate dihydrate and thiourea as precursors. This research highlighted the effect of annealing temperature on the conversion process and particle sizes, demonstrating significant changes in the vibration bands and photoelectron peaks (Wahab et al., 2009).

3. Hydrazinium Metal Sulfite Dihydrates

- A study by Vikram et al. (2007) focused on the preparation and characterization of new hydrazinium transition metal sulfite dihydrate complexes. This research provided insights into the magnetic and electronic spectra, thermal analysis, and the nature of bonding in these complexes (Vikram et al., 2007).

4. Zinc Sulfide Composites for Environmental Applications

- Research by Seredych et al. (2012) utilized composites of zinc(oxy)hydroxide-graphite oxide and zinc(oxy)hydroxide-graphene as adsorbents for hydrogen sulfide. They found an increase in H2S adsorption/oxidation on these surfaces compared to pure Zn(OH)2, linking this improvement to the structure of the composites and the chemical bonds with graphene-based phases (Seredych et al., 2012).

5. Applications in Nano-Electronics and Optoelectronics

- Wang et al. (2013) and Fang et al. (2011) explored the potential applications of Zinc sulfide (ZnS) nanostructures in optical devices, nano-electronics, and nano-optoelectronics. These studies highlighted the significant role of ZnS nanostructures' unique properties in various technological advancements, including photoluminescence, photocatalysis, and sensor applications (Wang et al., 2013), (Fang et al., 2011).

6. Zinc Sulfide Species in Smithsonite Flotation

- Bai et al. (2018) conducted studies on the sulfidation-flotation of smithsonite, investigating the promoting sulfidation of smithsonite by zinc sulfide species with the addition of ammonium chloride. This research provided insights into the flotation recovery improvement and the mechanism of smithsonite sulfidation (Bai et al., 2018).

7. Catalytically Active ZnS Catalysts

- Cova et al. (2018) reported an innovative approach for synthesizing ZnS carbon composites, emphasizing the potential of zinc sulfides as catalysts in photochemistry and organic synthesis. This study highlighted the peroxidase-like catalytic activity of ZnS carbon materials in various reactions (Cova et al., 2018).

Zukünftige Richtungen

Zinc is an essential trace element in the diet, forming an essential part of many enzymes, and playing an important role in protein synthesis and in cell division . Research has shown that an imbalance of zinc is associated with neuronal damage associated with traumatic brain injury, stroke, and seizures . Therefore, there is a need for better understanding of human zinc metabolism and homeostasis .

Eigenschaften

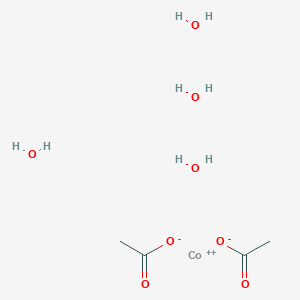

IUPAC Name |

zinc;sulfite;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3S.2H2O.Zn/c1-4(2)3;;;/h(H2,1,2,3);2*1H2;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPDPMXNPJYOTJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

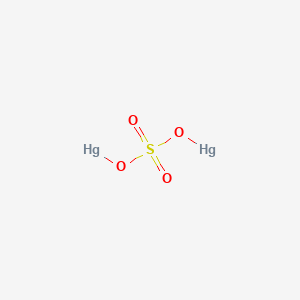

O.O.[O-]S(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O5SZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584074 | |

| Record name | Zinc sulfite--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zinc sulfite dihydrate | |

CAS RN |

7488-52-0 | |

| Record name | Zinc sulfite--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3,5-Dimethylisoxazol-4-yl]-1-propanol](/img/structure/B147985.png)

![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)

![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)